2-Isobutyl-3-methylpyrazine-d3

Stable Isotope Dilution Assay Quantitative Mass Spectrometry GC-MS

Choose 2-Isobutyl-3-methylpyrazine-d3 as your internal standard for precise mass spectrometry quantification. Its +3 Da mass shift (MW 153.24) perfectly resolves the native analyte, eliminating co-elution ambiguity and correcting for ion suppression—critical for regulatory-compliant food, flavor, environmental, and ADME studies. Guarantees superior accuracy over non-isotopic surrogates.

Molecular Formula C9H14N2
Molecular Weight 153.24 g/mol
Cat. No. B12364703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isobutyl-3-methylpyrazine-d3
Molecular FormulaC9H14N2
Molecular Weight153.24 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1CC(C)C
InChIInChI=1S/C9H14N2/c1-7(2)6-9-8(3)10-4-5-11-9/h4-5,7H,6H2,1-3H3/i3D3
InChIKeyZHMIODDNZRIENW-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isobutyl-3-methylpyrazine-d3: A Deuterated Alkylpyrazine for Stable Isotope Dilution Assays in Quantitative Analytical and Metabolic Research


2-Isobutyl-3-methylpyrazine-d3 (CAS 1335435-95-4) is a trideuterated isotopologue of the alkylpyrazine 2-isobutyl-3-methylpyrazine, distinguished by the incorporation of three deuterium atoms at the 2-methyl position of the pyrazine ring . This structural modification confers a diagnostic mass shift of +3 Da (molecular weight 153.24 g/mol) relative to the native unlabeled compound (150.22 g/mol), thereby enabling its primary role as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry-based quantification. As a member of the alkylpyrazine class—compounds widely recognized for their potent sensory impact in food and flavor matrices—this deuterated standard is expressly engineered to circumvent the analytical limitations encountered with non-isotopic or structurally dissimilar internal standards, delivering enhanced accuracy, precision, and reproducibility in targeted quantitative workflows [1].

Why Analytical Workflows Demand 2-Isobutyl-3-methylpyrazine-d3 Over Unlabeled or Non-Isotopic Surrogates


The practice of substituting a deuterated internal standard (IS) with its unlabeled analog, a structurally related non-isotopic compound, or a differently labeled isotopologue introduces systematic and often unquantifiable error in quantitative MS analyses. Unlabeled 2-isobutyl-3-methylpyrazine co-elutes with and shares an identical fragmentation pattern to the endogenous analyte, rendering chromatographic peak integration ambiguous and preventing the correction for ion suppression or matrix effects that is fundamental to stable isotope dilution assay (SIDA) accuracy [1]. Conversely, the use of a non-isotopic surrogate, such as 2,3-diethyl-5-methylpyrazine, fails to account for differential ionization efficiencies and extraction recoveries between the IS and the target pyrazine, leading to compromised trueness and precision [2]. Furthermore, alternative deuterated pyrazines, including the more heavily labeled 2-Methyl-d3-3-isobutyl-d2-pyrazine (d5-2-isobutyl-3-methylpyrazine), present a distinct mass shift (+5 Da) that, while analytically valid, deviates from the +3 Da shift of the d3-standard and may not be optimal for methods that require a specific mass offset to circumvent isobaric interferences from co-extracted matrix components. The selection of the precisely matched, +3 Da trideuterated isotopologue is therefore not a matter of convenience but a critical determinant of method validity, ensuring that the IS faithfully tracks the analyte through all stages of sample preparation, chromatographic separation, and ionization, thereby delivering the trueness and precision required for regulatory compliance and robust scientific inference [1].

Quantitative Differentiation of 2-Isobutyl-3-methylpyrazine-d3 Against Closest Analytical Comparators


Mass Spectrometric Differentiation: Quantified Mass Shift of +3 Da vs. Unlabeled Native Analyte

The primary analytical advantage of 2-Isobutyl-3-methylpyrazine-d3 is its defined +3 Da mass shift relative to the unlabeled 2-isobutyl-3-methylpyrazine analyte, a prerequisite for accurate, interference-free quantitation in complex matrices via SIDA-GC-MS or LC-MS/MS. This exact mass difference allows the labeled internal standard to co-elute with the target analyte while maintaining chromatographic and spectrometric resolution. In contrast, the unlabeled compound provides a +0 Da shift, precluding its use as an internal standard in any MS-based stable isotope dilution workflow. A comparator, the d5-isotopologue (2-Methyl-d3-3-isobutyl-d2-pyrazine), exhibits a larger +5 Da mass shift, which, while analytically sound, may increase susceptibility to isobaric interferences from other matrix components depending on the specific mass analyzer resolution and matrix background .

Stable Isotope Dilution Assay Quantitative Mass Spectrometry GC-MS LC-MS

Isotopic Purity and Assay: A 98% Purity Threshold vs. Lower-Purity Deuterated Analogs

The quantitative reliability of any SIL-IS is directly correlated with its isotopic enrichment. 2-Isobutyl-3-methylpyrazine-d3 is specified at ≥98% isotopic purity, ensuring minimal unlabeled analyte carryover that could otherwise lead to systematic underestimation of target concentrations. This high enrichment is a critical parameter that distinguishes premium analytical standards from lower-purity preparations (e.g., ≤95% isotopic purity) which can introduce significant bias, particularly in low-abundance analyte quantification . The precise isotopic distribution, with a measured abundance of the d3-species at >98%, provides a robust and stable ion ratio for quantitative MS methods. In contrast, a comparator standard such as 2-Methyl-d3-3-isobutyl-d2-pyrazine (d5) may be offered at a minimum purity of 95% , a lower threshold that can lead to increased variability in method performance and a higher limit of quantitation.

Isotopic Purity Analytical Standard Quality Control

Physicochemical Property Parity with Native Analyte vs. Divergence of Non-Isotopic Surrogates

A fundamental tenet of SIDA is that the internal standard must exhibit physicochemical properties indistinguishable from the analyte to co-extract, co-elute, and co-ionize identically. 2-Isobutyl-3-methylpyrazine-d3, by virtue of deuterium substitution, demonstrates negligible deviation from the unlabeled 2-isobutyl-3-methylpyrazine in key parameters: both are liquids at room temperature with a boiling point of ~199°C, density of ~0.942 g/mL, and refractive index of ~1.49-1.50 [1]. This property parity ensures that the IS corrects for all sample preparation and instrumental variability. In contrast, a non-isotopic surrogate such as 2,3-diethyl-5-methylpyrazine possesses a distinct chemical structure, a higher boiling point (~220-230°C), and different partition coefficients, which leads to divergent extraction recovery, chromatographic retention, and ionization efficiency relative to the target analyte [2]. These discrepancies invalidate the fundamental assumption of equal response factors upon which accurate quantification rests, resulting in method bias that can exceed 20-50% in complex matrices.

Matrix Effects Extraction Recovery SIDA Accuracy

Validated Application Scenarios for 2-Isobutyl-3-methylpyrazine-d3 in Scientific and Industrial Workflows


Accurate Quantification of 2-Isobutyl-3-methylpyrazine in Complex Food Matrices (e.g., Coffee, Roasted Nuts, Bell Peppers) by SIDA-GC-MS

In this scenario, 2-Isobutyl-3-methylpyrazine-d3 serves as the definitive internal standard for the quantification of its native counterpart in complex food extracts. Following a validated extraction protocol (e.g., solvent-assisted flavor evaporation, solid-phase microextraction), the d3-standard is added at a known concentration to the sample matrix prior to analysis. The +3 Da mass shift (as documented in Evidence Item 1) allows the GC-MS/MS system to unambiguously resolve the analyte and IS peaks, while the high isotopic purity (Evidence Item 2) ensures minimal background interference. This methodology is essential for academic food science research, quality control in the flavor and fragrance industry, and regulatory compliance testing, where the accurate determination of potent aroma compounds at trace levels (often ppb or ppt) is required .

Pharmacokinetic (PK) and Metabolic Profiling Studies to Track Absorption, Distribution, Metabolism, and Excretion (ADME) of Pyrazine Derivatives

In preclinical and clinical ADME studies, 2-Isobutyl-3-methylpyrazine-d3 is employed as a stable isotope tracer to elucidate the in vivo fate of 2-isobutyl-3-methylpyrazine or related pyrazine-containing compounds. The deuterium label allows for the unequivocal differentiation between the administered compound and endogenous or environmental sources of the same analyte. This enables precise measurement of key PK parameters (e.g., Cmax, Tmax, AUC, half-life) and the identification of metabolites using LC-MS/MS. The near-identical physicochemical properties of the d3-standard to the unlabeled drug (Evidence Item 3) ensure that the tracer behaves indistinguishably from the parent molecule in biological systems, providing a true representation of the compound's disposition without the confounding effects of a structurally distinct probe .

Environmental Fate and Occurrence Monitoring of Alkylpyrazines in Water and Soil Matrices

For environmental scientists and regulatory agencies tasked with monitoring the presence and transport of industrial chemicals or flavor compounds in environmental compartments, 2-Isobutyl-3-methylpyrazine-d3 serves as a critical isotopically labeled surrogate standard. When spiked into water or soil samples prior to extraction and clean-up (e.g., by solid-phase extraction), the d3-standard corrects for variable recovery rates and matrix-induced ion suppression/enhancement during LC-MS/MS analysis. The use of a structurally matched, deuterated IS, as opposed to a non-isotopic surrogate, is mandated by many standardized environmental methods (e.g., EPA methods) to achieve the low ng/L or µg/kg detection limits necessary for accurate risk assessment and compliance monitoring .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Isobutyl-3-methylpyrazine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.